

2,5,6-trimethylbenzothiazole CAS number 5683-41-0

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Compound of Interest

Compound Name: 2,5,6-Trimethylbenzothiazole

Cat. No.: B1584395

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An In-depth Technical Guide to **2,5,6-trimethylbenzothiazole** (CAS: 5683-41-0)

Foreword

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable structural versatility and wide spectrum of biological activities.^[1]^[2] This bicyclic heterocyclic system, containing fused benzene and thiazole rings, is a privileged structure found in numerous FDA-approved drugs and investigational compounds, spanning applications from neuroprotection to oncology.^[1]^[3] This guide focuses on a specific derivative, **2,5,6-trimethylbenzothiazole** (CAS No. 5683-41-0), providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, synthetic pathways, reactivity, and potential applications, grounding the discussion in established scientific principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

2,5,6-Trimethylbenzothiazole is an aromatic organic compound built upon the 1,3-benzothiazole framework.^[4] Its structure is distinguished by the presence of three methyl groups substituting the hydrogen atoms at the C2, C5, and C6 positions. These substitutions significantly influence its steric and electronic properties compared to the parent benzothiazole molecule.^[4]

The compound typically presents as a solid, ranging in color from white to beige or light red/green, and possesses a characteristic odor.[4][5][6] It demonstrates good solubility in organic solvents, with limited solubility in water.[4][5]

Table 1: Physicochemical Properties of **2,5,6-trimethylbenzothiazole**

Property	Value	Source(s)
CAS Number	5683-41-0	[5][7][8]
Molecular Formula	C ₁₀ H ₁₁ NS	[4][9][10]
Molecular Weight	177.27 g/mol	[5][9][10]
Appearance	White to light red to green powder/crystal	[5][11]
Melting Point	81-87 °C	[5][11]
Boiling Point	143 °C at 5 mmHg	[5]
Density	~1.143 g/cm ³ (estimate)	[5][6]
pKa	2.49 ± 0.10 (Predicted)	[5]
InChI Key	ZZLZXZFVVOXVRG-UHFFFAOYSA-N	[4][8][9]
SMILES	CC1=CC2=C(C=C1C)SC(C)=N2	[4]

Synthesis and Mechanistic Considerations

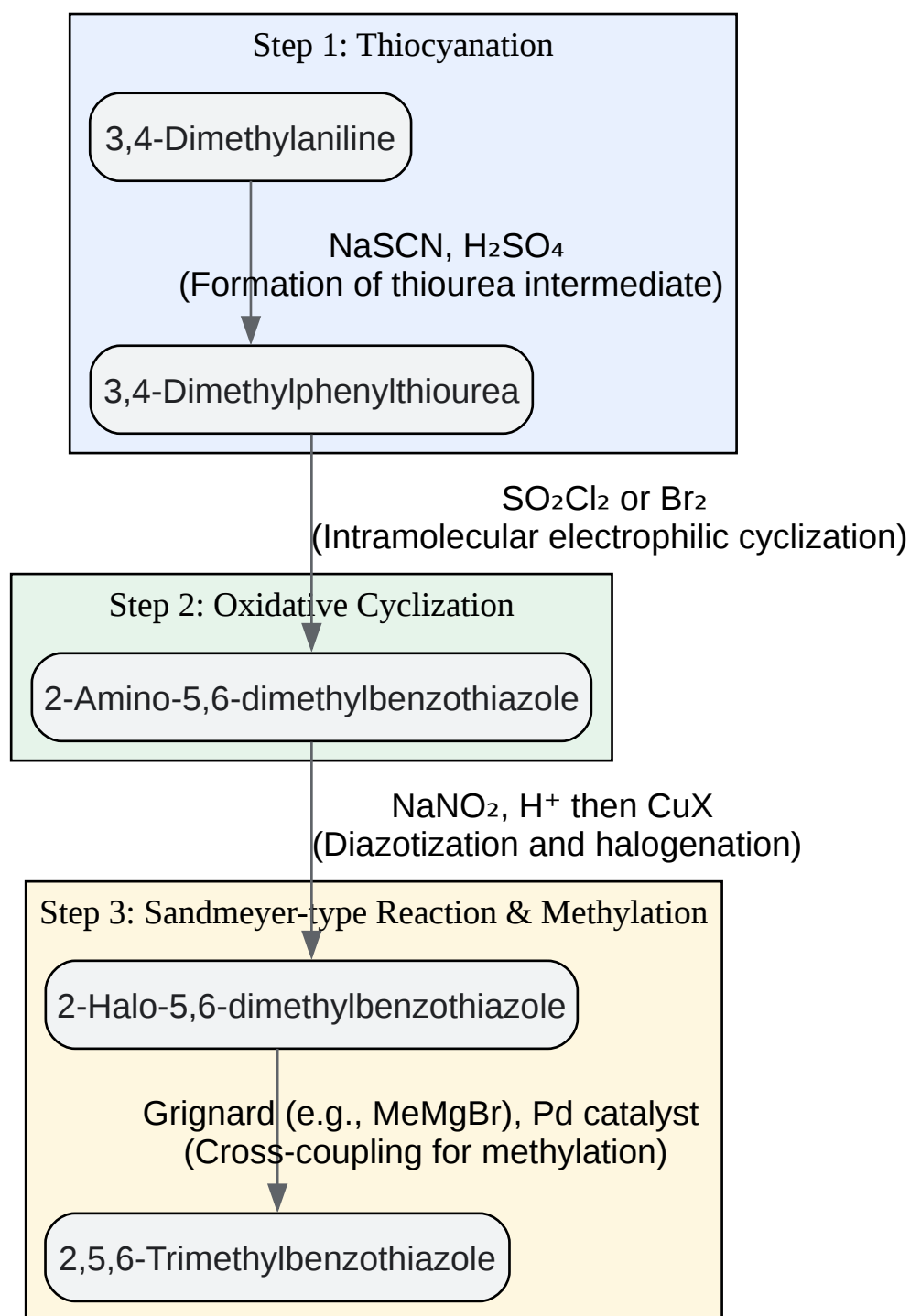
The synthesis of substituted benzothiazoles is a well-established area of organic chemistry.[12] While specific literature detailing the synthesis of **2,5,6-trimethylbenzothiazole** is sparse, a highly plausible and efficient route can be designed based on the Jacobson benzothiazole synthesis or related methodologies.[12][13] This approach typically involves the cyclization of an appropriately substituted 2-aminothiophenol derivative.

A logical starting material for this synthesis is 3,4-dimethylaniline. The overall strategy involves introducing a thiol group ortho to the amino group, followed by cyclization with a reagent that

provides the C2-methyl group.

Proposed Synthetic Workflow

The following protocol is a representative, field-proven method adapted for the synthesis of the target compound. The causality behind each step is explained to provide a self-validating system.



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Caption: Proposed synthetic workflow for **2,5,6-trimethylbenzothiazole**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3,4-dimethylphenyl)thiourea

- **Rationale:** This step creates the key thioamide precursor required for cyclization. The use of an acid catalyst protonates the amine, making it susceptible to nucleophilic attack by the thiocyanate ion.
- **Procedure:** To a stirred solution of 3,4-dimethylaniline (1 mole) in a suitable solvent like chlorobenzene, concentrated sulfuric acid (0.55 moles) is added dropwise to form the finely suspended sulfate salt.[\[14\]](#)
- Sodium thiocyanate (1.1 moles) is added, and the mixture is heated (e.g., to 100°C) for several hours.[\[14\]](#)
- The reaction is monitored by TLC until the starting aniline is consumed.
- Upon completion, the reaction mixture is cooled, and the intermediate thiourea is isolated.

Step 2: Oxidative Cyclization to 2-Amino-5,6-dimethylbenzothiazole

- **Rationale:** An oxidizing agent, such as sulfuryl chloride or bromine, facilitates an intramolecular electrophilic cyclization. The sulfur atom attacks the benzene ring, followed by elimination to form the aromatic thiazole ring.[\[14\]](#)
- **Procedure:** The 1-(3,4-dimethylphenyl)thiourea from the previous step is dissolved in a solvent.
- Sulfuryl chloride (1.34 moles) is added cautiously, maintaining the temperature below 50°C.[\[14\]](#)
- The mixture is held at this temperature for a couple of hours until the evolution of HCl gas ceases.
- The product is worked up by removing the solvent and neutralizing the mixture to precipitate the 2-amino-5,6-dimethylbenzothiazole.

Step 3: Conversion to **2,5,6-Trimethylbenzothiazole**

- **Rationale:** This two-part conversion first replaces the amino group with a halogen via a Sandmeyer reaction, creating a good leaving group. This is followed by a palladium-catalyzed cross-coupling reaction with a methylating agent like methylmagnesium bromide (a Grignard reagent) to install the final methyl group at the C2 position.
- **Procedure (Sandmeyer):** The 2-amino-5,6-dimethylbenzothiazole is diazotized using sodium nitrite in a strong acid at low temperature (0-5°C). The resulting diazonium salt is then treated with a copper(I) halide to yield the 2-halo-5,6-dimethylbenzothiazole.
- **Procedure (Cross-Coupling):** The 2-halo derivative is dissolved in an appropriate solvent (e.g., THF) with a palladium catalyst (e.g., Pd(PPh₃)₄). Methylmagnesium bromide is added slowly, and the reaction is heated to drive the coupling.
- **Purification:** The final product, **2,5,6-trimethylbenzothiazole**, is isolated and purified using standard techniques such as column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

Unambiguous identification of **2,5,6-trimethylbenzothiazole** relies on a combination of spectroscopic techniques. While individual spectra require experimental acquisition, the expected features can be predicted based on the molecular structure.

- **¹H NMR:** The proton NMR spectrum should display three distinct singlets for the three methyl groups (at C2, C5, and C6), each integrating to 3H. Additionally, two singlets (or an AX system depending on the resolution and solvent) would appear in the aromatic region, corresponding to the protons at C4 and C7.
- **¹³C NMR:** The carbon NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. This includes three signals in the aliphatic region for the methyl carbons and seven signals in the aromatic/heteroaromatic region.
- **Infrared (IR) Spectroscopy:** The IR spectrum would exhibit characteristic absorption bands. Key signals would include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600 cm⁻¹), and aromatic C=C stretching bands (~1450-1580 cm⁻¹).^[15]

- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion (M^+) peak corresponding to the molecular weight of 177.27. Fragmentation patterns would likely involve the loss of methyl radicals.

Chemical Reactivity and Mechanistic Insights

The reactivity of **2,5,6-trimethylbenzothiazole** is governed by the interplay of the electron-withdrawing thiazole ring and the electron-donating benzene ring, further modulated by the three methyl substituents.^[16]

- **Nucleophilic and Electrophilic Sites:** Theoretical studies on substituted benzothiazoles suggest that the nitrogen atom (N3) is the most nucleophilic site in the molecule.^[17] The C2 carbon of the parent benzothiazole is typically the most electrophilic; however, in substituted derivatives, other carbons on the benzene ring can become more electrophilic.^[17] The electron-donating methyl groups at C5 and C6 increase the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution compared to the unsubstituted parent compound.
- **Reactions at the C2-Methyl Group:** The methyl group at the C2 position is activated by the adjacent C=N bond. It can undergo condensation reactions with aldehydes or be oxidized.^[18] For instance, oxidation by hydroxyl radicals in the atmosphere is predicted to occur via hydrogen abstraction from this methyl group.^[18]

Caption: Predicted key reactive sites on **2,5,6-trimethylbenzothiazole**.

Industrial and Research Applications

While the parent benzothiazole is not widely used, its derivatives have significant commercial and research value.^[19]

- **Industrial Chemistry:** **2,5,6-Trimethylbenzothiazole** finds application as an accelerator in the vulcanization process for rubber, enhancing the material's durability and elasticity.^{[4][8]} It also serves as a versatile intermediate or building block in the synthesis of more complex organic compounds.^[4]
- **Drug Discovery and Development:** The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.^[2]

[20] Derivatives have shown a vast array of pharmacological activities, including:

- Anticancer: Substituted 2-phenylbenzothiazoles, in particular, have been developed as potent and selective antitumor agents.[20]
- Antimicrobial: The benzothiazole nucleus is present in compounds with antibacterial and antifungal properties.[21][22] Modifications to the substitution pattern on the ring can tune this activity.[8]
- Neuroprotective: Clinically approved drugs like Riluzole, used for amyotrophic lateral sclerosis (ALS), feature the benzothiazole core, highlighting its potential in treating neurological disorders.[1]
- Anti-inflammatory: Certain derivatives act as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[23]

The specific biological profile of **2,5,6-trimethylbenzothiazole** is not extensively documented, marking it as an intriguing candidate for further investigation. Its structure-activity relationship (SAR) can be explored by comparing its activity to other benzothiazole analogs, where modifications, such as the addition of methyl groups, have been shown to increase antibacterial potency.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **2,5,6-trimethylbenzothiazole** is crucial. The following information is synthesized from available Safety Data Sheets (SDS).[5][24]

- Hazard Identification:
 - Hazard Codes: Xn (Harmful).[5]
 - Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed).[5]
 - GHS Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[24]
- Handling and Personal Protective Equipment (PPE):

- Work should be conducted in a well-ventilated area or under a chemical fume hood.
- Avoid breathing dust, fumes, or vapors.[24]
- Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[24]
- Storage:
 - Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][24]
 - Keep away from incompatible materials such as strong oxidizing agents.[24]
- First Aid Measures:
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[24]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[24]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2,5,6-Trimethylbenzothiazole, CAS 5683-41-0, is a valuable heterocyclic compound with established roles in industrial processes and significant untapped potential in pharmaceutical research. Its synthesis is achievable through established chemical pathways, and its reactivity is well-predicted by the electronic nature of its scaffold. For drug development professionals and scientists, this compound represents not just a chemical intermediate but a potential starting point for the design of novel therapeutics, building upon the rich pharmacological legacy of the benzothiazole family. Further investigation into its specific biological activities is warranted and could unveil new applications in medicine.

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